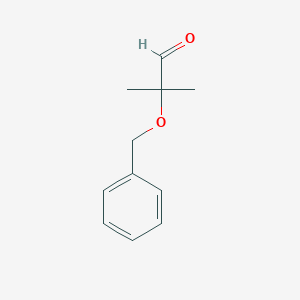

2-(Benzyloxy)-2-methylpropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylmethoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXDMMPRRCEHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145486-31-3 | |

| Record name | 2-(benzyloxy)-2-methylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyloxy Substituted Propanals

Oxidation Protocols for Precursor Alcohols

The conversion of 2-(benzyloxy)-2-methylpropan-1-ol to 2-(benzyloxy)-2-methylpropanal is a critical step that can be achieved through various oxidation protocols. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid while ensuring high yields.

Pyridinium Chlorochromate (PCC) Oxidations

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent the formation of the hydrate, which could be further oxidized. libretexts.orgmasterorganicchemistry.com PCC offers the advantage of high selectivity for the aldehyde, minimizing the formation of the carboxylic acid byproduct. libretexts.orgmasterorganicchemistry.comlibretexts.org For the oxidation of 2-(benzyloxy)-2-methylpropan-1-ol, PCC provides a reliable method to obtain 2-(benzyloxy)-2-methylpropanal in good yields.

Table 1: PCC Oxidation of 2-(benzyloxy)-2-methylpropan-1-ol

| Parameter | Details |

| Reagent | Pyridinium Chlorochromate (PCC) libretexts.orgmasterorganicchemistry.comlibretexts.org |

| Substrate | 2-(benzyloxy)-2-methylpropan-1-ol |

| Product | 2-(Benzyloxy)-2-methylpropanal |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Yield | 65–75% |

| Key Advantage | Prevents over-oxidation to carboxylic acid. libretexts.orgmasterorganicchemistry.comlibretexts.org |

Swern Oxidation Variants

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes. wikipedia.orguni-ruse.bg This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. wikipedia.orguni-ruse.bg A key advantage of the Swern oxidation is its tolerance of a wide range of functional groups and its operation under mild, low-temperature conditions, which minimizes side reactions. wikipedia.org In the synthesis of (S)-3-(benzyloxy)-2-methylpropanal, the Swern oxidation of the corresponding alcohol has been reported. wordpress.com The reaction proceeds through an alkoxysulfonium ylide intermediate, which then fragments to yield the desired aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org

Table 2: Swern Oxidation for Benzyloxy-Substituted Propanals

| Parameter | Details |

| Reagents | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine wikipedia.orguni-ruse.bg |

| Substrate | 2-(benzyloxy)-2-methylpropan-1-ol uni-koeln.de |

| Product | 2-(Benzyloxy)-2-methylpropanal uni-koeln.de |

| Solvent | Dichloromethane uni-koeln.de |

| Temperature | -78 °C to room temperature |

| Yield | 80–85% |

| Key Advantage | High yields and mild reaction conditions. uni-ruse.bg |

TEMPO/NaOCl Oxidations

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) provides an efficient and environmentally benign method for the oxidation of alcohols. nih.govvapourtec.com This system operates under biphasic conditions, often with a co-catalyst such as sodium bromide. nih.gov The active oxidizing species is the N-oxoammonium ion, which is generated in situ from TEMPO. This method is highly selective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation. researchgate.net The reaction conditions are generally mild, proceeding at or below room temperature. nih.gov

Table 3: TEMPO/NaOCl Oxidation of 2-(benzyloxy)-2-methylpropan-1-ol

| Parameter | Details |

| Catalyst | TEMPO nih.govvapourtec.com |

| Stoichiometric Oxidant | Sodium Hypochlorite (NaOCl) nih.govvapourtec.com |

| Substrate | 2-(benzyloxy)-2-methylpropan-1-ol |

| Product | 2-(Benzyloxy)-2-methylpropanal |

| Solvent System | Biphasic (e.g., Dichloromethane/Water) nih.gov |

| Temperature | 0–25°C |

| Yield | 70–78% |

| Key Advantage | Catalytic and selective. researchgate.net |

Enzymatic Oxidation Approaches

Biocatalytic methods, employing enzymes such as alcohol dehydrogenases, are gaining prominence for the oxidation of alcohols due to their high selectivity and mild reaction conditions. researchgate.net These enzymatic transformations can offer excellent chemo-, regio-, and enantioselectivity. While specific examples for the enzymatic oxidation of 2-(benzyloxy)-2-methylpropan-1-ol are not extensively detailed in the provided context, the general applicability of alcohol dehydrogenases to the synthesis of aldehydes from primary alcohols is well-established. google.com These reactions often require a cofactor, such as NADP+, which may necessitate a cofactor recycling system for economic viability.

Strategies for Benzyl (B1604629) Ether Installation and Protection

The introduction of the benzyl ether group is a key step in the synthesis of 2-(benzyloxy)-2-methylpropanal, often serving to protect a hydroxyl group in a precursor molecule.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and versatile method for forming ethers. pw.livebyjus.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide. pw.livebyjus.comwikipedia.org In the context of synthesizing benzyloxy-substituted propanals, this typically involves the deprotonation of a hydroxyl precursor, such as 2-hydroxy-2-methylpropanal (B1210290) or its synthetic equivalent, with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. orgsyn.orgorganic-chemistry.org This alkoxide then undergoes a nucleophilic substitution reaction with benzyl bromide or benzyl chloride to form the benzyl ether. orgsyn.orgorganic-chemistry.org The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can enhance the reaction rate. For substrates sensitive to strongly basic conditions, milder bases like silver(I) oxide (Ag2O) can be employed. uni-koeln.deorganic-chemistry.org

Another approach within the Williamson ether synthesis framework involves using benzyl trichloroacetimidate (B1259523) under acidic conditions for the benzylation of hydroxyl groups. orgsyn.orgthermofisher.kr This method is particularly useful for substrates that are not stable under basic conditions. organic-chemistry.org

Table 4: Williamson Ether Synthesis for Benzyl Ether Formation

| Parameter | Details |

| Reaction Type | Nucleophilic Substitution (SN2) pw.livebyjus.comwikipedia.org |

| Reactants | Alcohol precursor (e.g., 2-hydroxy-2-methylpropanal), Benzyl halide (e.g., Benzyl bromide) orgsyn.orgorganic-chemistry.org |

| Base | Strong base (e.g., NaH) or mild base (e.g., Ag2O) orgsyn.orgorganic-chemistry.org |

| Solvent | Polar aprotic (e.g., DMF, THF) |

| Alternative Reagent | Benzyl trichloroacetimidate (for acid-catalyzed benzylation) orgsyn.orgthermofisher.kr |

| Key Advantage | Versatile and widely applicable for ether formation. pw.livebyjus.comwikipedia.org |

Benzyl Trichloroacetimidate Mediated Benzylations

Benzyl trichloroacetimidate has emerged as a versatile and widely used reagent for the benzylation of hydroxyl groups under acidic conditions. organic-chemistry.orgrsc.org This method is particularly advantageous for substrates that are sensitive to basic conditions. organic-chemistry.org The reaction proceeds through the protonation of the imidate nitrogen, followed by nucleophilic attack by the alcohol, to furnish the corresponding benzyl ether in good yields. rsc.org Notably, this reagent has been successfully employed in the synthesis of (S)-3-(benzyloxy)-2-methylpropanal, highlighting its utility in preparing chiral building blocks. chemicalbook.comsigmaaldrich.comthermofisher.krsigmaaldrich.com The reaction conditions are generally mild, allowing for the preservation of other acid-labile protecting groups like acetals. rsc.org

2-Benzyloxy-1-methylpyridinium Triflate Reagent for Benzylation

A more recent development in benzylation methodology is the use of 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.orgbeilstein-journals.orgbiocompare.comsigmaaldrich.com This stable, neutral organic salt serves as an excellent reagent for the benzylation of alcohols, offering an alternative to methods requiring acidic or basic conditions. organic-chemistry.orgbeilstein-journals.orgd-nb.info The reagent can be generated in situ by the methylation of 2-benzyloxypyridine, which can be prepared in high yield from benzyl alcohol and 2-chloropyridine. beilstein-journals.orgd-nb.info This in situ protocol has been shown to be effective for the benzylation of a variety of alcohols in good to excellent yields. d-nb.info The reaction is typically carried out by warming the alcohol with the reagent, which then releases an electrophilic benzyl species. beilstein-journals.orgd-nb.info This method has proven successful for substrates where other benzylation protocols have failed. beilstein-journals.org

| Reagent | Conditions | Substrate Scope | Advantages |

| Benzyl Trichloroacetimidate | Acidic catalysis organic-chemistry.orgrsc.org | Alcohols, including those in complex molecules chemicalbook.comsigmaaldrich.comthermofisher.krsigmaaldrich.com | Mild conditions, compatible with acid-labile groups rsc.org |

| 2-Benzyloxy-1-methylpyridinium Triflate | Neutral, warming organic-chemistry.orgbeilstein-journals.org | Wide range of alcohols, including sensitive substrates beilstein-journals.orgd-nb.info | Neutral conditions, high yields beilstein-journals.orgd-nb.info |

Selective Benzylation of Polyols

The selective functionalization of polyols, which contain multiple hydroxyl groups, presents a significant synthetic challenge. scholaris.caresearchgate.net Achieving regioselective benzylation is crucial for the synthesis of complex molecules derived from polyol starting materials. Various strategies have been developed to address this, including borinic acid-catalyzed systems and tin-mediated approaches. scholaris.caacs.org

Borinic acid catalysis has been shown to be effective for the regioselective benzylation of 1,2- and 1,3-diols, producing the desired benzyl ethers in good to excellent yields. scholaris.ca This method often demonstrates high selectivity for specific hydroxyl groups within the polyol structure. scholaris.ca Another approach involves the use of dibutyltin (B87310) oxide as a catalyst in a solvent-free protocol, which allows for the regioselective benzylation of polyols, including reducing sugars. acs.org This tin-mediated methodology has been shown to favor the protection of equatorial secondary hydroxyl groups. acs.org Additionally, methods utilizing silver(I) oxide as a mild base with benzyl bromide can achieve selective protection of one hydroxyl group in a diol. organic-chemistry.org

Alternative Carbon-Carbon Bond Forming Strategies in Synthesis

Beyond the direct benzylation of propanal precursors, the synthesis of more complex molecules often requires the formation of new carbon-carbon bonds. The aldehyde functionality of 2-(benzyloxy)-2-methylpropanal makes it an ideal substrate for various olefination reactions.

Wittig Reaction Strategies and α,β-Unsaturated Derivatives

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.orgpressbooks.pub This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with the carbonyl compound to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgpressbooks.pub A significant advantage of the Wittig reaction is the precise control over the location of the newly formed double bond. pressbooks.pub

For the synthesis of α,β-unsaturated derivatives from benzyloxy-substituted propanals, the Wittig reaction provides a direct route. organic-chemistry.orgrsc.org The reaction can be tailored to produce either (E)- or (Z)-alkenes depending on the nature of the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. orgsyn.orgwikipedia.orgorganic-chemistry.orgconicet.gov.ar These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides, offering advantages in certain synthetic applications. wikipedia.org A key feature of the HWE reaction is its high propensity to produce (E)-alkenes, often with excellent selectivity. organic-chemistry.orgconicet.gov.ar

The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates a water-soluble phosphate (B84403) byproduct, simplifying purification. orgsyn.orgorganic-chemistry.org The HWE reaction has been successfully applied to the synthesis of α,β-unsaturated esters from aldehydes, demonstrating its utility in elaborating the carbon skeleton of molecules like 2-(benzyloxy)-2-methylpropanal. nih.gov

| Reaction | Reagent | Key Features | Product Stereochemistry |

| Wittig Reaction | Phosphorus Ylide wikipedia.orgpressbooks.pub | Forms C=C bond with precise regiocontrol pressbooks.pub | (E) or (Z) depending on ylide stability organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion wikipedia.orgorganic-chemistry.org | High (E)-selectivity, water-soluble byproduct organic-chemistry.orgconicet.gov.ar | Predominantly (E)-alkenes organic-chemistry.org |

Stereocontrolled Synthesis of Precursors to Benzyloxy-Substituted Propanals

The synthesis of enantiomerically pure benzyloxy-substituted propanals often relies on the stereocontrolled synthesis of their precursors. This is particularly important for applications in medicinal chemistry and natural product synthesis, where specific stereoisomers are required.

One common strategy involves starting from readily available chiral building blocks, such as (S)-ethyl lactate (B86563). orgsyn.org The hydroxyl group of the lactate can be benzylated, and the resulting ester can then be reduced to the corresponding aldehyde, (S)-2-(benzyloxy)propanal. orgsyn.org Another approach utilizes the stereospecific synthesis of precursors like (2R)-3-benzyloxy-2-methylpropanol, which can then be oxidized to the desired aldehyde. acs.orgunimi.it Asymmetric synthesis methodologies, such as the Sharpless asymmetric epoxidation, can also be employed to generate chiral precursors with high enantiomeric excess. researchgate.net These stereocontrolled approaches are essential for accessing specific enantiomers of 2-(benzyloxy)-2-methylpropanal and related compounds for further synthetic transformations. researchgate.net

Derivation from Chiral Pool Precursors (e.g., L-(+)-Tartaric Acid, Ethyl (S)-Lactate)

The preparation of enantiopure 2-(benzyloxy)-2-methylpropanal from common chiral pool precursors showcases classic strategies in asymmetric synthesis, including functional group protection, stereocontrolled alkylation, and selective reduction.

Synthesis from Ethyl (S)-Lactate

A highly convergent and stereochemically intuitive route to α-benzyloxy aldehydes begins with the readily available and inexpensive ethyl (S)-lactate. masterorganicchemistry.com This pathway involves a three-step sequence: O-benzylation of the secondary alcohol, α-methylation to create the quaternary stereocenter, and finally, partial reduction of the ester to the target aldehyde.

O-Benzylation: The first step is the protection of the hydroxyl group of (S)-ethyl lactate as a benzyl ether to yield (S)-ethyl 2-(benzyloxy)propanoate. Several methods are effective for this transformation. A high-yielding approach involves using O-benzyl-2,2,2-trichloroacetimidate in the presence of a catalytic amount of trifluoromethanesulfonic acid. orgsyn.org Alternative methods include the use of benzyl bromide with a base such as sodium hydride or silver(I) oxide. orgsyn.org

α-Methylation: The creation of the tertiary, all-carbon stereocenter is the most challenging step. This is achieved by the methylation of the α-position of (S)-ethyl 2-(benzyloxy)propanoate. The procedure involves the formation of an enolate using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at a low temperature (-78 °C). researchgate.net The resulting enolate is then treated with an electrophile, such as methyl iodide, to install the methyl group. This alkylation proceeds to form ethyl 2-(benzyloxy)-2-methylpropanoate. The stereochemical outcome of this step is critical and is controlled by the geometry of the enolate and the direction of electrophilic attack.

Reduction to Aldehyde: The final step is the partial reduction of the ester, ethyl 2-(benzyloxy)-2-methylpropanoate, to the desired aldehyde, 2-(benzyloxy)-2-methylpropanal. This transformation is accomplished using a sterically hindered reducing agent at low temperatures to prevent over-reduction to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion, typically performed at -78 °C. orgsyn.orgmasterorganicchemistry.com

The following table summarizes the synthetic sequence starting from Ethyl (S)-Lactate.

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1. O-Benzylation | (S)-Ethyl lactate | O-Benzyl-2,2,2-trichloroacetimidate, Trifluoromethanesulfonic acid (cat.), Cyclohexane/Dichloromethane | (S)-Ethyl 2-(benzyloxy)propanoate | ~90% orgsyn.org |

| 2. α-Methylation | (S)-Ethyl 2-(benzyloxy)propanoate | 1. Lithium diisopropylamide (LDA), THF, -78 °C2. Methyl iodide | Ethyl 2-(benzyloxy)-2-methylpropanoate | N/A |

| 3. Reduction | Ethyl 2-(benzyloxy)-2-methylpropanoate | Diisobutylaluminium hydride (DIBAL-H), Diethyl ether or Hexanes, -78 °C | 2-(Benzyloxy)-2-methylpropanal | N/A |

Synthesis from L-(+)-Tartaric Acid

L-(+)-Tartaric acid is another fundamental building block in the chiral pool, frequently used for the synthesis of various chiral molecules, including α-alkoxy aldehydes. nih.govnih.gov However, a direct synthetic route from the C4 backbone of tartaric acid to the specific C3 quaternary structure of 2-(benzyloxy)-2-methylpropanal is not a commonly documented transformation.

A typical synthetic strategy involving tartaric acid is its conversion into a C4 threitol derivative, which can then be cleaved. This process, while useful for generating other chiral aldehydes, does not directly yield the target C3 propanal. The sequence illustrates a common use of tartaric acid that ultimately leads to different structures.

Formation of a Protected Threitol: L-(+)-Tartaric acid is converted in several steps to 1,4-di-O-benzyl-L-threitol. This involves esterification, protection of the vicinal diols as a cyclic acetal (B89532) (e.g., an isopropylidene ketal), reduction of the esters to alcohols, benzylation of the newly formed primary alcohols, and finally, acidic hydrolysis to remove the acetal protecting group, revealing the C2-C3 vicinal diol.

Oxidative Cleavage: The resulting 1,4-di-O-benzyl-L-threitol possesses a vicinal diol functionality that can be cleaved with an oxidizing agent. Sodium periodate (B1199274) (NaIO₄) is commonly used for this purpose. masterorganicchemistry.comatamanchemicals.comchemistrysteps.com The reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.comchemistrysteps.com

This oxidative cleavage of 1,4-di-O-benzyl-L-threitol results in the formation of two molecules of (R)-benzyloxyacetaldehyde, a C2 aldehyde. This highlights that while L-(+)-tartaric acid is a powerful chiral starting material, its standard transformations are more suited for producing C2 or C4 fragments rather than the specific C3 framework of 2-(Benzyloxy)-2-methylpropanal.

The table below outlines this common, albeit divergent, synthetic pathway from L-(+)-Tartaric Acid.

| Step | Starting Material | Key Transformations | Intermediate/Product |

|---|---|---|---|

| 1. Threitol Synthesis | L-(+)-Tartaric acid | Esterification, Acetonide protection, LiAlH₄ reduction, Benzylation, Acetonide deprotection | 1,4-Di-O-benzyl-L-threitol |

| 2. Oxidative Cleavage | 1,4-Di-O-benzyl-L-threitol | Sodium periodate (NaIO₄), Aqueous/Organic solvent mixture masterorganicchemistry.comchemistrysteps.com | (R)-Benzyloxyacetaldehyde |

Reactivity Profiles and Mechanistic Investigations of Benzyloxy Substituted Propanals

Nucleophilic Additions to the Aldehyde Moiety

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is the basis for a wide range of nucleophilic addition reactions. In the case of α-alkoxy aldehydes such as 2-(benzyloxy)-2-methylpropanal, the stereochemical course of these additions is dictated by the interplay of steric and electronic factors, often rationalized by established stereochemical models.

General Nucleophilic Addition Mechanisms

Nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. For chiral α-substituted aldehydes like 2-(benzyloxy)-2-methylpropanal, the two faces of the planar carbonyl group are diastereotopic, meaning a nucleophile can attack from either the Re or Si face, leading to the formation of diastereomeric products.

The stereoselectivity of this process is often governed by two competing models: the Felkin-Anh model and the Cram-chelate model. wikipedia.org

Felkin-Anh Model (Non-chelation control): This model predicts the stereochemical outcome when the reaction is not directed by chelation. The largest group (L) at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, passing over the smallest substituent (S). For 2-(benzyloxy)-2-methylpropanal, the benzyloxy group is considered sterically demanding and electronically withdrawing. In the absence of a chelating metal, the Felkin-Anh model would predict the stereochemical outcome. wikipedia.orguwindsor.ca

Cram-Chelate Model (Chelation control): In the presence of a Lewis acid capable of forming a chelate with the carbonyl oxygen and the oxygen of the α-benzyloxy group, a rigid five-membered ring intermediate is formed. This chelation locks the conformation of the aldehyde, and the nucleophile preferentially attacks from the less hindered face of this rigid structure. wikipedia.orgnih.gov This model often leads to the opposite diastereomer compared to the Felkin-Anh model. The choice of Lewis acid and reaction conditions can thus be used to control the stereochemical outcome of nucleophilic additions. masterorganicchemistry.com

Aldol (B89426) Reactions and Condensations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in which an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.orgharvard.edu When 2-(benzyloxy)-2-methylpropanal acts as the electrophile in an aldol reaction, the facial selectivity is influenced by the principles of chelation and non-chelation control. figshare.com

The stereochemical outcome of the aldol reaction can be predicted using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. figshare.com The geometry of the enolate (E or Z) and the nature of the metal cation play a crucial role in determining the relative stereochemistry (syn or anti) of the aldol adduct.

Z-enolates generally lead to the formation of syn-aldol products.

E-enolates typically result in the formation of anti-aldol products.

For α-alkoxy aldehydes, the presence of a chelating metal can enforce a specific conformation in the transition state, leading to high diastereoselectivity. For instance, the use of boron enolates often provides high levels of stereocontrol. figshare.com In the absence of chelation, the Felkin-Anh model can be used to predict the preferred diastereomer.

| Enolate Geometry | Predicted Major Product | Controlling Model |

| Z-Enolate | syn-Aldol Adduct | Zimmerman-Traxler |

| E-Enolate | anti-Aldol Adduct | Zimmerman-Traxler |

Mukaiyama Aldol Reactions with Silyl (B83357) Ketene (B1206846) Acetals

The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. researchgate.netresearchgate.net This reaction offers a powerful method for controlling the stereochemistry of the aldol adduct. nih.gov The choice of Lewis acid is critical in determining the reaction's stereochemical outcome, which can proceed through either an open or a closed transition state. libretexts.org

In reactions involving α-alkoxy aldehydes like 2-(benzyloxy)-2-methylpropanal, bidentate Lewis acids such as TiCl₄ or SnCl₄ can promote a chelation-controlled pathway, leading to high diastereoselectivity. nih.gov Monodentate Lewis acids, on the other hand, favor a non-chelation pathway, and the stereochemical outcome is predicted by the Felkin-Anh model.

The reaction mechanism involves the activation of the aldehyde by the Lewis acid, followed by the nucleophilic attack of the silyl enol ether. A subsequent workup step then yields the β-hydroxy carbonyl compound. researchgate.net The stereoselectivity is highly dependent on the substrates, Lewis acid, and reaction conditions. libretexts.org

| Lewis Acid | Proposed Control | Expected Major Diastereomer |

| TiCl₄ | Chelation | syn |

| SnCl₄ | Chelation | syn |

| BF₃·OEt₂ | Non-chelation (Felkin-Anh) | anti |

Michael Additions

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgnih.gov To apply this reaction to 2-(benzyloxy)-2-methylpropanal, it must first be converted into its corresponding α,β-unsaturated derivative, for instance, through a Wittig-type reaction or other olefination methods to introduce a carbon-carbon double bond in conjugation with the aldehyde.

The resulting α-benzyloxy-α,β-unsaturated aldehyde would then be susceptible to nucleophilic attack at the β-carbon. mdpi.compressbooks.pub The presence of the electron-withdrawing carbonyl group polarizes the double bond, making the β-carbon electrophilic. A wide range of nucleophiles, including enolates, amines, and organocuprates, can participate in Michael additions. libretexts.org

The stereocenter at the α-position, bearing the benzyloxy group, would be expected to influence the facial selectivity of the nucleophilic attack on the β-carbon, leading to the potential for diastereoselective formation of new stereocenters.

Addition of Vinylzinc Reagents

The addition of organozinc reagents, such as vinylzinc compounds, to aldehydes is a valuable method for the formation of allylic alcohols. In the case of α-alkoxy aldehydes, including 2-(benzyloxy)-2-methylpropanal, these reactions are often highly stereoselective. researchgate.netlibretexts.org

Research has shown that the addition of vinylic zinc bromide reagents to α-alkoxy aldehydes often proceeds with a high degree of chelation control, leading to the predominant formation of the syn adduct. researchgate.netlibretexts.org This is particularly true when the aldehyde possesses an alkoxy substituent at the α- or β-position. The zinc atom can coordinate to both the carbonyl oxygen and the benzyloxy oxygen, forming a rigid chelate that directs the nucleophilic attack of the vinyl group from the less sterically hindered face. The use of chiral ligands can further enhance the enantioselectivity of the addition.

Crotylation Reactions with Chiral Silanes

Crotylation reactions involve the addition of a crotyl metal species to an aldehyde, resulting in the formation of a homoallylic alcohol with two new stereocenters. The use of chiral crotylsilanes in the presence of a Lewis acid allows for a high degree of stereocontrol in the reaction with chiral aldehydes like (S)-3-(benzyloxy)-2-methylpropanal, a close analog of the target compound.

The stereochemical outcome of these reactions is highly dependent on the choice of Lewis acid. Bidentate Lewis acids that promote chelation, such as TiCl₄, lead to the formation of the syn-adduct through a Cram-chelate transition state model. In contrast, non-chelating Lewis acids would be expected to favor the anti-adduct via a Felkin-Anh pathway. The diastereoselectivity is determined by the matching or mismatching of the chirality of the aldehyde and the chiral silane (B1218182) reagent.

Below is a table summarizing the results of the TiCl₄-promoted reaction of (S)-3-(benzyloxy)-2-methylpropanal with enantiomeric chiral (E)-crotylsilanes.

| Aldehyde | Chiral Silane | Lewis Acid | Diastereomer Ratio (syn:anti) | Yield (%) |

| (S)-3-(benzyloxy)-2-methylpropanal | (S)-Silane | TiCl₄ | 88:12 | 75 |

| (S)-3-(benzyloxy)-2-methylpropanal | (R)-Silane | TiCl₄ | >95:5 | 72 |

Data adapted from relevant research findings on crotylation reactions. masterorganicchemistry.com

Influence of Benzyloxy Group on Reactivity

The benzyloxy group at the C2 position significantly modulates the chemical properties of the propanal moiety. Its influence can be analyzed from its roles as a protecting group and through the stereoelectronic effects it imparts.

Role as a Protecting Group

The benzyloxy group can be considered a protecting group for the α-position of the propanal. In synthetic chemistry, protecting groups are employed to mask a reactive site to prevent unwanted side reactions during a chemical transformation at another part of the molecule. The benzyl (B1604629) ether linkage is known for its relative stability across a wide range of reaction conditions, including acidic and basic environments, making it a robust protecting group. libretexts.org

However, the primary role of the benzyloxy group in "2-(Benzyloxy)-2-methylpropanal" is integral to the molecule's structure rather than a temporary synthetic modification. Its presence sterically hinders the approach of nucleophiles to the carbonyl carbon. Compared to a less substituted aldehyde like propanal, the bulky benzyloxy and methyl groups at the α-carbon create a more crowded environment around the reactive aldehyde center.

Table 1: Comparison of Steric Hindrance in Propanal Derivatives

| Compound | Substituents at α-carbon | Expected Steric Hindrance |

| Propanal | Two Hydrogen atoms | Low |

| 2-Methylpropanal | One Hydrogen, two Methyl groups | Moderate |

| 2-(Benzyloxy)-2-methylpropanal | One Methyl, one Benzyloxy group | High |

This table is illustrative and based on general chemical principles.

Stereoelectronic Effects in Reactions

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. In "2-(Benzyloxy)-2-methylpropanal," the oxygen atom of the benzyloxy group is electron-withdrawing via the inductive effect due to its electronegativity. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conversely, the lone pairs on the ether oxygen can participate in resonance, though this effect is less pronounced than the inductive effect on the carbonyl carbon itself. The orientation of the C-O bond of the benzyloxy group relative to the π-system of the carbonyl group can influence the trajectory of incoming nucleophiles, potentially leading to stereoselectivity in addition reactions.

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions involving "2-(Benzyloxy)-2-methylpropanal" can be governed by either kinetic or thermodynamic control, especially in reactions that can lead to multiple stereoisomeric products.

Rate-Determining Steps and Reaction Orders

The rate equation can be generally expressed as: Rate = k[2-(Benzyloxy)-2-methylpropanal][Nucleophile]

The rate constant, k, would be influenced by the steric hindrance and electronic effects of the benzyloxy group. The steric bulk would be expected to decrease the rate of reaction compared to less substituted aldehydes.

Equilibrium and Kinetic Control in Stereoselective Reactions

In reactions where a new stereocenter is formed, two different products (diastereomers) can arise. The product distribution is determined by the reaction conditions.

Kinetic Control : At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed faster (i.e., via the transition state with the lower activation energy).

Thermodynamic Control : At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the more stable one, regardless of the rate of its formation.

For nucleophilic addition to "2-(Benzyloxy)-2-methylpropanal," the formation of a tetrahedral intermediate can lead to different diastereomers. The relative energies of the transition states leading to these intermediates will determine the product ratio under kinetic control. Factors influencing this include minimizing steric interactions between the incoming nucleophile, the benzyloxy group, the methyl group, and the rest of the molecule.

Investigations into Intramolecular Rearrangements (e.g., Wittig Rearrangement)

The Wittig rearrangement is a base-catalyzed rearrangement of an ether. wikipedia.orgchemistnotes.com The wikipedia.orgchemistnotes.com-Wittig rearrangement involves the migration of an alkyl or aryl group from the ether oxygen to the adjacent carbon atom. organic-chemistry.org For "2-(Benzyloxy)-2-methylpropanal," such a rearrangement is not directly applicable to the aldehyde itself but could be envisioned for a precursor or a derivative where the aldehyde functionality is modified.

However, if we consider the ether linkage within the benzyloxy group, a hypothetical intramolecular rearrangement could be initiated by deprotonation at the benzylic carbon (the CH₂ group attached to the phenyl ring and the ether oxygen). This would require a very strong base. The mechanism generally proceeds through the formation of a radical pair. wikipedia.org The migratory aptitude of different groups is related to the stability of the corresponding radical, with benzyl groups being good migrating groups. nih.gov

A plausible, though not documented for this specific compound, wikipedia.orgchemistnotes.com-Wittig rearrangement of the benzyloxy group would lead to a significant structural transformation, forming a new carbon-carbon bond and an alcohol. The competing chemistnotes.comrsc.org-Wittig rearrangement is also a possibility in related systems containing allylic ethers, but is not directly relevant to the saturated benzyloxy group in this molecule. organic-chemistry.org DFT studies on related systems have shown that the C-O bond cleavage is often the rate-determining step in such rearrangements. rsc.org

Stereoselective Transformations Involving Benzyloxy Substituted Propanals

Diastereoselective Control in Carbonyl Additions

The stereochemical course of nucleophilic additions to α-chiral aldehydes like 2-(benzyloxy)-2-methylpropanal is largely governed by the interplay of steric and electronic effects in the transition state. Two predominant models, the Felkin-Anh model and the Cram chelation model, are often invoked to predict the major diastereomer formed.

Felkin-Anh Model Applications

The Felkin-Anh model is typically applied in non-chelating conditions. It predicts the stereochemical outcome by considering the steric hindrance around the carbonyl group. The model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.

In the case of an α-benzyloxy aldehyde, the benzyloxy group (OBn) is considered an electronegative substituent. According to the polar Felkin-Anh model, this electronegative group is treated as the largest substituent due to stereoelectronic effects. Specifically, the low-lying σ* antibonding orbital of the C-O bond aligns with the π* orbital of the carbonyl group, creating a lower energy LUMO for the nucleophile to attack. This preferred conformation dictates the trajectory of the incoming nucleophile, generally leading to the formation of the anti-diastereomer.

While specific data for 2-(benzyloxy)-2-methylpropanal is not extensively reported, studies on analogous α-alkoxy aldehydes demonstrate this principle. The use of non-chelating organometallic reagents, such as organolithium compounds in non-coordinating solvents, would be expected to favor the Felkin-Anh pathway.

Table 1: Predicted Diastereoselectivity in Non-Chelating Carbonyl Additions to 2-(Benzyloxy)propanal based on the Felkin-Anh Model

| Nucleophile (Nu) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (anti:syn) |

| MeLi | anti | High |

| PhLi | anti | High |

| Allyl-TMS / BF₃·OEt₂ | anti | Moderate to High |

Note: This table is predictive and based on the principles of the Felkin-Anh model as applied to α-alkoxy aldehydes. Actual ratios may vary based on specific reaction conditions.

Cram Chelation Control

In contrast to the Felkin-Anh model, the Cram chelation model applies when a chelating metal is present in the reaction. The benzyloxy group at the α-position, with its oxygen atom, can coordinate with a Lewis acidic metal center, forming a rigid five-membered chelate ring with the carbonyl oxygen. This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face of this cyclic transition state.

This model is particularly relevant for benzyloxy-substituted aldehydes because the benzyl (B1604629) group is considered a small protecting group that does not sterically hinder the formation of the chelate. nih.gov Reagents that promote chelation include Grignard reagents (RMgX) and organozinc compounds, often in the presence of chelating Lewis acids like MgBr₂, ZnCl₂, or TiCl₄. nih.gov The rigid chelate structure typically directs the nucleophile to attack in a manner that produces the syn-diastereomer as the major product. nih.gov This provides a powerful method for reversing the diastereoselectivity compared to non-chelating conditions.

Table 2: Expected Diastereoselectivity in Chelating Carbonyl Additions to 2-(Benzyloxy)propanal under Cram Chelation Control

| Reagent | Lewis Acid | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (syn:anti) |

| MeMgBr | - | syn | High |

| Et₂Zn | ZnCl₂ | syn | Very High |

| Allyl-SnBu₃ | MgBr₂ | syn | High |

Note: This table is based on the principles of the Cram chelation model. The effectiveness of chelation and the resulting diastereomeric ratio are dependent on the specific metal, solvent, and temperature.

Diastereoselection with Chiral Silane (B1218182) Reagents

The use of chiral silane reagents, particularly chiral allylsilanes, offers another avenue for diastereoselective additions to aldehydes. In these reactions, the stereochemistry is influenced by both the chirality of the aldehyde and the chirality of the silane reagent in a phenomenon known as double stereodifferentiation.

Research has shown that a benzyloxy group positioned on the allylsilane component can have a profound effect on the diastereoselectivity of the reaction. researchgate.net In certain intramolecular cyclizations of chiral allylsilanes with N-acyliminium ions, a γ-benzyloxy substituent on the silane was found to reverse the typical diastereoselectivity. nih.gov This has been attributed to the Lewis basic oxygen of the benzyloxy group interacting with a transient cationic intermediate, thereby altering the preferred reaction pathway. nih.gov While this demonstrates the influence of a benzyloxy group within the nucleophile, the direct addition of chiral silane reagents to 2-(benzyloxy)-2-methylpropanal remains a more specialized area of investigation. The outcome of such a reaction would depend on the specific chiral silane used and whether the reaction conditions favor a chelated or non-chelated transition state.

Enantioselective Synthesis Utilizing Benzyloxy-Substituted Propanals

The inherent chirality and the directing effect of the benzyloxy group make aldehydes like 2-(benzyloxy)-2-methylpropanal valuable substrates in enantioselective synthesis, where the goal is to create a specific enantiomer of a product.

Asymmetric Amination Reactions

Asymmetric amination of aldehydes is a crucial transformation for the synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products. semanticscholar.orgresearchgate.net Organocatalysis has emerged as a powerful tool for the direct asymmetric α-amination of aldehydes. researchgate.net In a typical reaction, a chiral amine catalyst, such as proline or its derivatives, condenses with the aldehyde to form a chiral enamine. This enamine then reacts with an electrophilic nitrogen source, like an azodicarboxylate, in a stereocontrolled manner.

The use of a benzyloxy-substituted propanal in such a reaction would be expected to proceed with high enantioselectivity. The steric and electronic properties of the benzyloxy group would influence the facial selectivity of the enamine's reaction with the aminating agent. Following the amination step, the resulting α-amino aldehyde can be reduced to the corresponding amino alcohol or oxidized to the amino acid, preserving the newly established stereocenter. The development of photoredox-catalyzed methods has further expanded the scope of direct asymmetric α-amination of aldehydes, allowing for the use of nitrogen-centered radicals. uasz.sn

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net Asymmetric aldol reactions, which control the formation of up to two new stereocenters, have been extensively developed. nih.govnih.govnih.govrsc.org Benzyloxy-substituted propanals can act as the electrophilic partner in these reactions, reacting with an enolate or a catalytically generated enamine from a ketone or another aldehyde.

In direct catalytic asymmetric aldol reactions, a chiral catalyst, often a primary or secondary amine, activates the ketone component as a nucleophilic enamine. This enamine then adds to the aldehyde electrophile. The stereochemical outcome is determined by the catalyst's ability to control the facial selectivity of the addition to the aldehyde. For an α-benzyloxy aldehyde, the catalyst must overcome the inherent facial bias of the substrate. The reaction of silyloxy furans with benzyloxyacetaldehyde, for instance, has been shown to proceed with high enantioselectivity and anti-diastereoselectivity when using a chiral copper-bisoxazoline complex as a catalyst. nih.gov This highlights the potential for achieving high levels of stereocontrol in aldol reactions with benzyloxy-substituted aldehydes, leading to valuable β-hydroxy carbonyl compounds.

Synthesis of Enantioenriched Allylic Alcohols

The synthesis of enantioenriched allylic alcohols from 2-(benzyloxy)-2-methylpropanal is a significant transformation, as these products are versatile chiral building blocks. One effective method involves the asymmetric addition of alkenylzinc reagents to the aldehyde, catalyzed by a chiral ligand.

Detailed research has demonstrated the efficacy of a camphor-derived chiral ligand, (-)-2-exo-morpholinoisoborne-10-thiol, in catalyzing the addition of alkenylzincs to various aldehydes, including α-branched aliphatic aldehydes structurally similar to 2-(benzyloxy)-2-methylpropanal. nih.govorganic-chemistry.org In these reactions, the alkenylzinc species are typically generated in situ through the hydroboration of alkynes, followed by a boron-zinc exchange with an organozinc reagent like dimethylzinc (B1204448).

The reaction conditions are crucial for achieving high enantioselectivity. Optimized protocols often utilize toluene (B28343) as the solvent at low temperatures, such as -30°C. The choice of the organozinc reagent can also influence the stereochemical outcome, with dimethylzinc generally providing better enantioselectivity compared to diethylzinc. organic-chemistry.org These methods have been shown to produce the corresponding (E)-allylic alcohols in excellent yields (80-92%) and with high enantiomeric excesses (95 to >99.5% ee) for a range of aldehydes. nih.govorganic-chemistry.org

While direct examples of the application of this specific methodology to 2-(benzyloxy)-2-methylpropanal are not extensively detailed in the readily available literature, the successful transformation of other α-branched aliphatic aldehydes suggests its potential applicability. The steric and electronic properties of the benzyloxy group would likely influence the facial selectivity of the nucleophilic attack on the carbonyl group, thus affecting the stereochemical outcome.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| α-Branched Aliphatic Aldehyde | Alkenylzinc | (-)-2-exo-morpholinoisoborne-10-thiol | Toluene | -30 | 80-92 | 95 to >99.5 |

Kinetic Resolution Strategies

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer.

A notable example of a kinetic resolution strategy involving a derivative of 2-(benzyloxy)-2-methylpropanal is the TiCl₄-mediated aldol reaction. In this process, a racemic mixture of 3-(benzyloxy)-2-methylpropionaldehyde (an alternative name for 2-(benzyloxy)-2-methylpropanal) is reacted with a chiral silyl (B83357) ketene (B1206846) acetal (B89532) derived from (1R,2S)-N-methylephedrine propionate. This reaction demonstrates the principle of kinetic resolution, where one enantiomer of the aldehyde reacts preferentially with the chiral nucleophile.

The stereochemical outcome of such reactions is highly dependent on the matching and mismatching of the chiral auxiliary on the nucleophile and the chirality of the aldehyde enantiomer. In what is termed a "matched pair" scenario, the reaction proceeds with high selectivity, leading to the formation of a product with three contiguous stereocenters with complete selectivity. Conversely, in a "mismatched pair" scenario, the reaction is significantly slower or yields a different diastereomer. This difference in reaction rates allows for the separation of the enantiomers of the starting aldehyde.

Role of Chiral Auxiliaries in Controlling Stereochemistry

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis.

The TiCl₄-mediated aldol reaction of 3-(benzyloxy)-2-methylpropionaldehyde provides a clear example of the role of a chiral auxiliary in controlling stereochemistry. The chiral auxiliary in this case is the (1R,2S)-N-methylephedrine moiety attached to the propionate, which is converted into a silyl ketene acetal. This chiral auxiliary dictates the facial selectivity of the aldol reaction with the prochiral enolate and influences the selective reaction with one enantiomer of the racemic aldehyde.

The proposed transition state for this type of reaction involves an octahedral, six-coordinate titanium complex. This model helps to rationalize the observed diastereoselectivities. The stereochemical information embedded in the N-methylephedrine auxiliary is effectively transferred to the newly formed stereocenters in the aldol adduct. The rigidity of the chelated transition state, enforced by the Lewis acid (TiCl₄), is crucial for this high degree of stereocontrol.

The power of this approach lies in its ability to establish multiple stereocenters in a single reaction with a high degree of predictability and control. The choice of the chiral auxiliary is paramount, as its structure directly influences the geometry of the transition state and, consequently, the stereochemical course of the reaction.

| Reaction Type | Substrate | Chiral Auxiliary | Lewis Acid | Key Outcome |

|---|---|---|---|---|

| Aldol Reaction | rac-3-(Benzyloxy)-2-methylpropionaldehyde | (1R,2S)-N-methylephedrine propionate | TiCl₄ | Kinetic resolution and formation of three contiguous stereocenters with high selectivity in the matched pair. |

Applications of Benzyloxy Substituted Propanals As Chiral Building Blocks in Complex Molecule Synthesis

Synthesis of Polypropionate Fragments

Polypropionates are a diverse class of natural products characterized by a repeating array of methyl-substituted stereocenters. The synthesis of these intricate structures is often achieved through the iterative coupling of smaller, stereochemically defined building blocks. Aldehydes such as 2-(benzyloxy)-2-methylpropanal are valuable precursors in this context. The aldehyde functionality serves as a handle for various carbon-carbon bond-forming reactions, most notably the aldol (B89426) reaction.

The existing stereocenter at the α-position to the aldehyde, bearing the benzyloxy group, exerts a significant influence on the facial selectivity of nucleophilic attack. For instance, the addition of enolates to α-benzyloxy-α-methyl aldehydes can proceed with a high degree of diastereoselectivity, governed by principles of acyclic stereocontrol, such as the Felkin-Anh model. This allows for the controlled construction of the characteristic 1,3-diol or methyl-alcohol relationships found in polypropionate chains. By carefully selecting the enolate geometry (Z or E) and reaction conditions, chemists can favor the formation of either syn or anti aldol adducts, thereby systematically building up complex polypropionate fragments.

Table 1: Diastereoselective Aldol Reactions of α-Benzyloxy Aldehydes

| Aldehyde Precursor | Enolate | Product Stereochemistry | Diastereomeric Ratio (dr) |

| (S)-2-(Benzyloxy)propanal | (Z)-Boron enolate of methyl propionate | syn-Adduct | >95:5 |

| (S)-2-(Benzyloxy)propanal | (E)-Boron enolate of an ethyl ketone | anti-Adduct | >90:10 |

| (R)-2-(Benzyloxy)-2-methylpropanal | Lithium enolate of an ester | Varies with conditions | Up to 90:10 |

Construction of Allylic Alcohol Motifs

Chiral allylic and homoallylic alcohols are fundamental structural motifs present in a vast number of natural products. The stereoselective synthesis of these motifs can be effectively achieved through the addition of allyl- or crotylorganometallic reagents to α-benzyloxy aldehydes like 2-(benzyloxy)-2-methylpropanal. The stereochemical outcome of these additions is influenced by the pre-existing stereocenter.

The reaction of 2-(benzyloxy)-2-methylpropanal with reagents such as allyltributylstannane or allyltrifluoroborates, often in the presence of a Lewis acid, can lead to the formation of homoallylic alcohols with high diastereoselectivity. The bulky benzyloxy group shields one face of the aldehyde, directing the incoming nucleophile to the opposite face. Similarly, the use of (E)- or (Z)-crotylating agents allows for the controlled installation of adjacent methyl and hydroxyl groups, leading to the formation of anti or syn products, respectively. These homoallylic alcohol products are versatile intermediates that can be further elaborated through reactions such as ozonolysis, epoxidation, or dihydroxylation to access a wider range of complex chiral building blocks.

Intermediates in the Total Synthesis of Natural Products

The utility of benzyloxy-substituted propanals as chiral building blocks is best illustrated by their successful application in the total synthesis of several complex and biologically significant natural products.

Rifamycin S

The first total synthesis of the complex ansa macrolide antibiotic Rifamycin S was a landmark achievement in organic synthesis. A key aspect of this synthesis was the stereocontrolled construction of the long aliphatic ansa chain, which is a polypropionate in nature. In the seminal total synthesis by Kishi and coworkers, a close analog of the subject compound, (2S)-3-benzyloxy-2-methylpropanal, served as a crucial chiral building block for the assembly of the ansa chain. basicmedicalkey.commdpi.com This highlights the early recognition of the value of such benzyloxy-substituted aldehydes in the stereocontrolled synthesis of complex polyketide-derived natural products.

Discodermolide

Discodermolide is a potent marine-derived polyketide that has garnered significant attention as an anticancer agent due to its microtubule-stabilizing activity. The total synthesis of this highly complex molecule, which features numerous stereocenters, has been the subject of intense research. Successful synthetic strategies have often relied on a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together. Benzyloxy-substituted chiral aldehydes have been employed in the synthesis of key fragments of discodermolide, demonstrating their utility in constructing the intricate stereochemical arrays found within this complex natural product. nih.govresearchgate.net

Exo-brevicomin and Related Pheromones

Exo-brevicomin is a bicyclic acetal (B89532) that functions as a pheromone for the western pine beetle. Its synthesis requires the precise control of stereochemistry. In a notable asymmetric synthesis of (+)-exo-brevicomin, Asami and Mukaiyama utilized a chiral α-benzyloxy aldehyde as a key intermediate. basicmedicalkey.comoup.com The synthesis started from a chiral precursor that was converted into an α-benzyloxy aldehyde with a high degree of enantiomeric excess. The subsequent reaction of this aldehyde with a Grignard reagent proceeded with high diastereoselectivity, establishing a key stereocenter of the target molecule. This work exemplifies how the stereochemical information encoded in a benzyloxy-substituted propanal can be effectively transferred to create more complex chiral structures. basicmedicalkey.comoup.com

Other Complex Molecular Architectures

The application of 2-(benzyloxy)-2-methylpropanal and related chiral α-benzyloxy aldehydes extends beyond the examples mentioned above. These versatile building blocks have been employed in the synthesis of a wide range of other complex molecular architectures. Their ability to control the stereochemistry of aldol, allylation, and other carbon-carbon bond-forming reactions makes them valuable intermediates in the synthesis of various macrolides, polyethers, and other natural products possessing intricate polypropionate or polyketide backbones. The principles of stereocontrol demonstrated with these aldehydes are fundamental to modern asymmetric synthesis and continue to be applied in the construction of challenging and medicinally important molecules.

Formation of Heterocyclic Structures (e.g., Oxazolidinones)

The synthesis of chiral heterocyclic structures, particularly oxazolidinones, represents a significant area in medicinal and synthetic organic chemistry. Oxazolidinones are a class of compounds that have garnered considerable attention due to their potent antibacterial activity. Benzyloxy-substituted propanals, including 2-(Benzyloxy)-2-methylpropanal, serve as valuable chiral building blocks in the asymmetric synthesis of these important heterocyclic scaffolds. Their utility lies in the ability to establish key stereocenters that are crucial for the biological activity of the target molecules.

A prominent and effective strategy for the construction of 4,5-disubstituted oxazolidin-2-ones involves a sequence of an asymmetric aldol addition followed by a modified Curtius rearrangement. nih.govnih.gov This methodology allows for the stereocontrolled installation of the substituents on the oxazolidinone ring.

While specific studies detailing the use of 2-(Benzyloxy)-2-methylpropanal in this context are not extensively documented in the reviewed literature, the established protocols using structurally similar aldehydes, such as 2-benzyloxyacetaldehyde, provide a strong foundation for its application. The presence of the additional methyl group at the α-position of 2-(Benzyloxy)-2-methylpropanal is anticipated to influence the stereochemical outcome of the aldol reaction, a critical step in defining the final stereochemistry of the oxazolidinone product.

The general synthetic approach commences with an asymmetric aldol reaction between a chiral auxiliary-bearing starting material and a benzyloxy-substituted aldehyde. In a reported synthesis, the chlorotitanium enolate of an N-acylated thioxothiazolidine was reacted with 2-benzyloxyacetaldehyde to furnish the corresponding syn-aldol adduct with high yield and moderate diastereoselectivity. nih.gov

Following the aldol addition, the resulting adduct undergoes a nucleophilic azidation and subsequent Curtius rearrangement. This transformation is typically achieved by treating the aldol product with an azide source, such as trimethylsilyl azide, at elevated temperatures. The reaction proceeds through an acyl azide intermediate, which upon thermal decomposition, rearranges to an isocyanate. The intramolecular cyclization of the isocyanate intermediate then affords the desired chiral oxazolidin-2-one. nih.gov

A key advantage of this method is the high diastereoselectivity of the cyclization step, often yielding the oxazolidinone as a single diastereomer. nih.gov This stereochemical fidelity is crucial for the synthesis of enantiomerically pure therapeutic agents.

The table below summarizes a representative synthesis of an oxazolidinone from a benzyloxy-substituted aldehyde, which serves as a model for the potential application of 2-(Benzyloxy)-2-methylpropanal.

| Step | Reactants | Reagents and Conditions | Product | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Aldol Addition | Chlorotitanium enolate of (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one, 2-Benzyloxyacetaldehyde | Titanium(IV) chloride, i-Pr₂NEt, NMP, CH₂Cl₂, 0 °C | (2R,3R)-1-((R)-4-benzyl-2-thioxothiazolidin-3-yl)-4-(benzyloxy)-3-hydroxy-2-(4-methoxyphenyl)butan-1-one | 98% | 3:1 | nih.gov |

| Azidation/Curtius Rearrangement | (2R,3R)-1-((R)-4-benzyl-2-thioxothiazolidin-3-yl)-4-(benzyloxy)-3-hydroxy-2-(4-methoxyphenyl)butan-1-one | Trimethylsilyl azide, THF, 90 °C, 5 h | (4R,5R)-5-((benzyloxy)methyl)-4-(4-methoxyphenyl)oxazolidin-2-one | 87% | Single diastereomer | nih.gov |

The application of 2-(Benzyloxy)-2-methylpropanal in this synthetic sequence would be expected to proceed in a similar fashion. The aldol reaction would generate a tertiary alcohol, and the subsequent azidation and Curtius rearrangement would lead to a 5-benzyloxymethyl-5-methyl-substituted oxazolidinone. The stereochemical outcome at the newly formed stereocenters would be influenced by the inherent chirality of the starting aldehyde and the chiral auxiliary employed. The steric bulk of the α-methyl group in 2-(Benzyloxy)-2-methylpropanal could potentially enhance the facial selectivity of the enolate attack in the aldol step, possibly leading to higher diastereoselectivity.

Catalytic Strategies Employing Benzyloxy Substituted Propanals

Organocatalysis in Asymmetric Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of 2-(Benzyloxy)-2-methylpropanal, these catalysts are instrumental in achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.

Proline-Catalyzed Reactions

The amino acid L-proline is a highly effective organocatalyst for asymmetric aldol (B89426) reactions. The catalytic cycle is initiated by the reaction between the aldehyde, such as 2-(Benzyloxy)-2-methylpropanal, and the secondary amine of proline to form an enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile (e.g., another aldehyde molecule). The stereochemistry of the product is dictated by the chiral environment created by the proline catalyst during the carbon-carbon bond formation. The carboxylic acid group within the proline molecule is crucial for the reaction, participating in proton transfer steps. dokumen.pubdokumen.pub A key feature of this catalysis is the ability to generate aldol products with excellent enantioselectivity.

Chiral Primary Amino Acid Catalysis

While proline (a secondary amine) is a benchmark, chiral primary amino acids can also serve as catalysts. However, the direct catalysis of 2-(Benzyloxy)-2-methylpropanal transformations by chiral primary amino acids is less documented in readily available literature. In related systems, chiral aldehyde catalysts are used to achieve the asymmetric α-functionalization of N-unprotected amino acid esters. nih.gov This involves the formation of a Schiff base between the amino acid ester and the chiral aldehyde, which then activates the α-position of the amino acid for subsequent reactions. A combinational catalytic system comprising a chiral aldehyde and a Lewis acid like Zinc Chloride (ZnCl2) has been shown to effectively promote asymmetric allylation and benzylation reactions. nih.gov

Chiral Lewis Base Catalysis

Chiral Lewis bases, such as chiral phosphoramides or amine N-oxides, can catalyze reactions by activating either the nucleophile or the electrophile. researchgate.netdatapdf.com In the context of reactions involving 2-(Benzyloxy)-2-methylpropanal, a chiral Lewis base could activate an allylic trichlorosilane, which then adds to the aldehyde. This process often proceeds through a highly organized, hexacoordinate siliconate species, which allows for the transfer of chirality from the catalyst to the product. datapdf.com Dual catalytic systems, combining a Lewis base with a metal catalyst, have also been developed to facilitate asymmetric additions of aldehydes to various electrophiles, yielding optically active products with high selectivity. rsc.org

Aminocatalysis in Epoxidation Reactions

Aminocatalysis is a cornerstone of organocatalysis, particularly for the functionalization of α,β-unsaturated aldehydes. The typical mechanism involves the formation of an enamine or iminium ion intermediate. However, for saturated aldehydes like 2-(Benzyloxy)-2-methylpropanal, direct epoxidation via aminocatalysis is not a standard transformation, as the substrate lacks the double bond necessary for the conventional catalytic cycles used in epoxidation. Research in this specific area for saturated aldehydes is not extensively documented.

Metal-Catalyzed Reactions

Transition metals and other metal-based compounds are powerful catalysts that can activate substrates in ways that are complementary to organocatalysis. Their Lewis acidic nature is particularly relevant for activating carbonyl compounds.

Lewis Acid Catalysis (e.g., TiCl₄)

Titanium tetrachloride (TiCl₄) is a strong Lewis acid widely used to promote carbon-carbon bond-forming reactions, most notably the aldol reaction. wikipedia.org It functions by coordinating to the carbonyl oxygen of the aldehyde, 2-(Benzyloxy)-2-methylpropanal. This coordination polarizes the carbonyl group, significantly increasing its electrophilicity and activating it toward nucleophilic attack by enolates or silyl (B83357) enol ethers in what is known as the Mukaiyama aldol reaction. wikipedia.orgresearchgate.net

The stereochemical outcome of TiCl₄-mediated aldol reactions can be highly dependent on the reaction conditions and the nature of the nucleophile. For α-alkoxy aldehydes, the presence of the oxygen atom allows for the formation of a rigid, chelated transition state with the titanium center. msu.edu This chelation control is a powerful tool for directing the stereoselectivity of the reaction, often leading to the formation of syn-aldol products with high diastereoselectivity. The choice of Lewis acid is critical; non-chelating Lewis acids like BF₃ can lead to the opposite diastereomer (anti-products). msu.edu

Research has demonstrated that the stereoselectivity of these reactions can be fine-tuned. For instance, in reactions with related ketones, additives can dramatically improve diastereomeric ratios.

Table 1: Effect of Additives on Diastereoselectivity in TiCl₄-Mediated Aldol Reactions Illustrative data based on analogous systems.

| Entry | Lewis Acid | Additive (equiv.) | Solvent | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| 1 | TiCl₄ | None | CH₂Cl₂ | 85:15 |

| 2 | TiCl₄ | THF (1.1) | CH₂Cl₂ | 95:5 |

| 3 | TiCl₄ | DME (1.1) | CH₂Cl₂ | 97:3 |

| 4 | BF₃·OEt₂ | None | CH₂Cl₂ | 10:90 |

This table illustrates how chelating conditions with TiCl₄ favor the syn product, and this preference is enhanced with coordinating solvents like Tetrahydrofuran (B95107) (THF) or 1,2-Dimethoxyethane (DME). Conversely, a non-chelating Lewis acid like Boron trifluoride etherate (BF₃·OEt₂) results in a reversal of selectivity.

Transition Metal Catalysis in C-C Bond Formation

Transition metal catalysis provides a powerful platform for the formation of C-C bonds by enabling reactions that are often difficult or impossible to achieve through traditional methods. Catalysts based on metals such as palladium and cobalt can activate otherwise inert C-H or C-X bonds, facilitating their coupling with a variety of carbon-based nucleophiles and electrophiles. These processes are characterized by catalytic cycles that typically involve oxidative addition, transmetalation, migratory insertion, and reductive elimination steps. The steric and electronic properties of the substrates and ligands play a crucial role in determining the efficiency and selectivity of these reactions. For aldehydes like 2-(Benzyloxy)-2-methylpropanal, the presence of an alpha-quaternary center and a benzyloxy group presents both unique challenges and opportunities for catalytic C-C bond formation.

Palladium-Catalyzed Transformations

One of the most relevant transformations is the α-arylation of carbonyl compounds. This reaction typically involves the coupling of an enolate with an aryl halide. For an α-quaternary aldehyde like 2-(Benzyloxy)-2-methylpropanal, direct enolization is not possible. However, related palladium-catalyzed processes that proceed through different mechanisms could be envisioned. For instance, a decarboxylative coupling approach, where a derivative of the aldehyde is used, could lead to the formation of a C-C bond at the α-position.

Another potential avenue is the Heck reaction or related couplings where the aldehyde functionality is first converted to a more reactive group, such as an enol ether or a vinyl halide. The steric hindrance at the α-position of 2-(Benzyloxy)-2-methylpropanal would likely necessitate the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Below is an illustrative data table based on analogous palladium-catalyzed α-arylation of ketones, which could conceptually be adapted for derivatives of 2-(Benzyloxy)-2-methylpropanal.

| Entry | Aryl Halide | Ketone Substrate | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | 2-Methyl-3-pentanone | Pd(OAc)₂ | DavePhos | NaOtBu | Toluene (B28343) | 95 |

| 2 | 1-Chloro-4-methoxybenzene | Cyclohexanone | Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 88 |

| 3 | 2-Bromopyridine | Acetophenone | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-Amyl alcohol | 92 |

This table is illustrative and based on known palladium-catalyzed α-arylation of ketones, not 2-(Benzyloxy)-2-methylpropanal.

Cobalt-Catalyzed Reactions

Cobalt catalysis has gained prominence as a more sustainable and cost-effective alternative to precious metal catalysis. Cobalt complexes can mediate a variety of C-C bond-forming reactions, including hydroacylations, cross-couplings, and C-H functionalizations.

For a sterically hindered aldehyde like 2-(Benzyloxy)-2-methylpropanal, cobalt-catalyzed intermolecular hydroacylation could be a plausible transformation. This reaction involves the addition of the formyl C-H bond across an unsaturated partner, such as an alkene or alkyne, to form a ketone. The success of such a reaction would likely depend on the choice of the cobalt precursor and the ligand, which would need to accommodate the steric bulk of the aldehyde. Mechanistic studies on similar systems suggest that the reaction may proceed through the oxidative addition of the C-H bond to a low-valent cobalt species.

Another potential application is in cobalt-catalyzed reductive couplings. In these reactions, the aldehyde can be coupled with an organohalide in the presence of a reducing agent. The benzyloxy group in 2-(Benzyloxy)-2-methylpropanal could potentially influence the reaction through coordination to the cobalt center, thereby affecting the regioselectivity and stereoselectivity of the transformation.

The following table presents representative data from cobalt-catalyzed hydroacylation reactions of aldehydes with alkenes, which serves as a conceptual model for potential reactions involving 2-(Benzyloxy)-2-methylpropanal.

| Entry | Aldehyde | Alkene | Cobalt Catalyst | Ligand | Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | 1-Octene | Co(acac)₂ | PCy₃ | Et₂Zn | THF | 85 |

| 2 | Butanal | Styrene | CoBr₂ | dppe | Mn | Acetonitrile | 78 |

| 3 | Pivalaldehyde | Cyclohexene | CoI₂ | IMes | Zn | DCE | 90 |

This table is illustrative and based on known cobalt-catalyzed hydroacylation reactions, not 2-(Benzyloxy)-2-methylpropanal.

Advanced Methodologies and Process Intensification in the Synthesis and Application of Benzyloxy Substituted Propanals

Continuous Flow Synthesis and Reactor Design

Continuous flow chemistry has emerged as a powerful tool for process intensification in chemical synthesis. nih.govnih.gov Unlike batch reactors, flow systems involve the continuous pumping of reactants through a network of tubes or channels, where mixing and reaction occur. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent and reproducible outcomes. nih.gov The design of the reactor is crucial and can range from simple coiled tubes to more complex microreactors with sophisticated mixing structures. ru.nl For the synthesis of aldehydes, which can be prone to side reactions such as over-oxidation or self-condensation, the enhanced heat and mass transfer characteristics of flow reactors are particularly advantageous. nih.govru.nl

One of the primary drivers for adopting continuous flow synthesis is the potential for significantly improved yields and selectivity compared to batch processes. nih.gov The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, allowing for better temperature control of exothermic reactions and minimizing the formation of thermal degradation byproducts. ru.nl For instance, in reactions analogous to the synthesis of benzyloxy-substituted propanals, such as the selective oxidation of alcohols, flow chemistry has demonstrated the ability to produce aldehydes in high yields with minimal over-oxidation to the corresponding carboxylic acid. researchgate.net

In a comparative study of a Swern oxidation, a batch process yielded 49% of benzaldehyde along with 50% of a trifluoroacetate byproduct. beilstein-journals.org The same reaction carried out in a continuous flow system resulted in a 91% yield of the desired aldehyde with only 8% of the byproduct, showcasing the superior control offered by flow chemistry. beilstein-journals.org Similarly, aldol (B89426) reactions, which can be plagued by self-condensation and polymerization in batch, have shown marked improvements in flow systems. For example, a reaction that took 24 hours to reach completion in a batch reactor was completed in just 20 minutes in a flow reactor with 100% conversion. nih.gov

The precise control over residence time in flow reactors is another key factor in reducing byproduct formation. By minimizing the time the product spends under reaction conditions, subsequent unwanted reactions can be suppressed. This is particularly relevant for the synthesis of aldehydes, which can be sensitive intermediates.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aldehyde Production (Analogous Reactions)

| Reaction Type | Product | Method | Reaction Time | Yield | Byproduct Formation | Reference |

|---|---|---|---|---|---|---|

| Swern Oxidation | Benzaldehyde | Batch | Not Specified | 49% | 50% | beilstein-journals.org |

| Swern Oxidation | Benzaldehyde | Continuous Flow | Not Specified | 91% | 8% | beilstein-journals.org |

| Aldol Reaction | Aldol Adduct | Batch | 24 hours | Not Specified | Not Specified | nih.gov |

| Aldol Reaction | Aldol Adduct | Continuous Flow | 20 minutes | 100% Conversion | Not Specified | nih.gov |

| Selective Ester Reduction | Mono-aldehyde | Continuous Flow | Not Specified | Increased Selectivity and Yield | Reduced | researchgate.net |

The ability to precisely control reaction parameters in a continuous flow setup leads to enhanced reaction control and reproducibility, which are critical in the synthesis of fine chemicals. ru.nl Parameters such as temperature, pressure, flow rate, and stoichiometry can be accurately maintained and easily varied to optimize reaction conditions. nih.gov This level of control is often difficult to achieve in large batch reactors where temperature and concentration gradients can occur. nih.gov